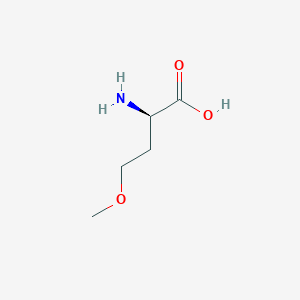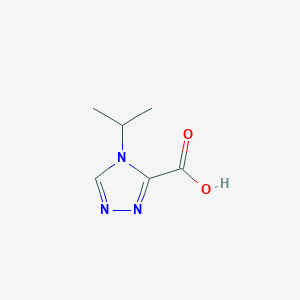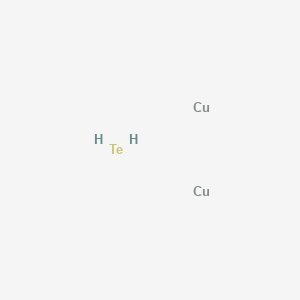
Dicopper tellane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicopper tellane can be synthesized through several methods, including direct combination of elemental copper and tellurium under high-temperature conditions. Another common method involves the reduction of copper salts in the presence of tellurium compounds. For instance, the reduction of copper(II) sulfate with sodium tellurite in an aqueous solution can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the recovery of tellurium from copper anode slime, a by-product of the copper electrorefining process. The tellurium is then combined with copper through high-temperature smelting or electrochemical methods to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dicopper tellane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper tellurite and copper tellurate.
Reduction: It can be reduced back to elemental copper and tellurium.
Substitution: this compound can participate in substitution reactions where tellurium is replaced by other chalcogens like sulfur or selenium.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide under elevated temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Reactions often occur in the presence of other chalcogenides under controlled temperature and pressure conditions.
Major Products
Oxidation: Copper tellurite (CuTeO3) and copper tellurate (CuTeO4).
Reduction: Elemental copper and tellurium.
Substitution: Copper sulfide (CuS) or copper selenide (CuSe).
Applications De Recherche Scientifique
Dicopper tellane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of thermoelectric materials, photovoltaic cells, and as an additive in metallurgy to improve the mechanical properties of metals
Mécanisme D'action
The mechanism of action of dicopper tellane involves its ability to interact with various molecular targets through its copper and tellurium atoms. In catalytic processes, the copper atoms often serve as active sites for the adsorption and activation of reactants. The tellurium atom can modulate the electronic properties of the copper centers, enhancing their reactivity. In biological systems, this compound can generate reactive oxygen species (ROS) that can damage microbial cell membranes, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Dicopper tellane can be compared with other metal tellurides, such as:
Copper sulfide (CuS): Similar in structure but contains sulfur instead of tellurium. Copper sulfide is widely used in photovoltaic cells and as a catalyst.
Copper selenide (CuSe): Contains selenium instead of tellurium and is used in thermoelectric materials and as a semiconductor.
Silver telluride (Ag2Te): Contains silver instead of copper and is known for its high electrical conductivity and use in thermoelectric devices .
This compound is unique due to the specific electronic interactions between copper and tellurium, which can result in distinct catalytic and electronic properties not observed in other metal tellurides.
Propriétés
Formule moléculaire |
Cu2H2Te |
|---|---|
Poids moléculaire |
256.7 g/mol |
Nom IUPAC |
copper;tellane |
InChI |
InChI=1S/2Cu.H2Te/h;;1H2 |
Clé InChI |
KGHKZATYFJHRFL-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[TeH2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


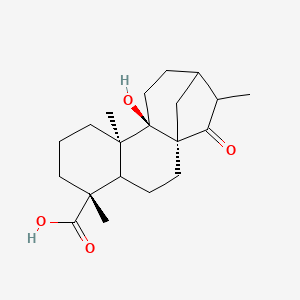
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)


![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
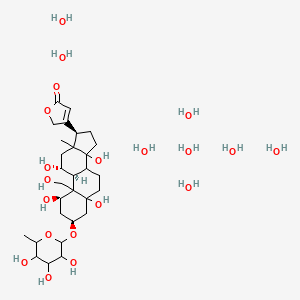
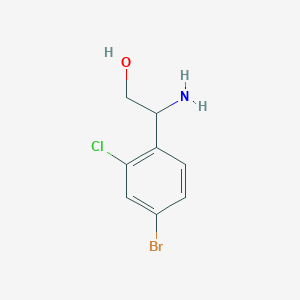
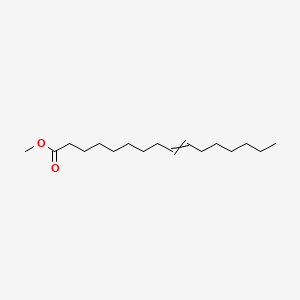

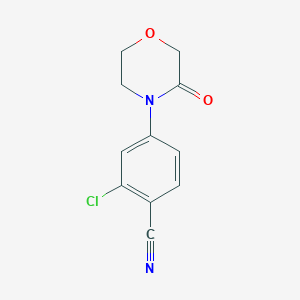
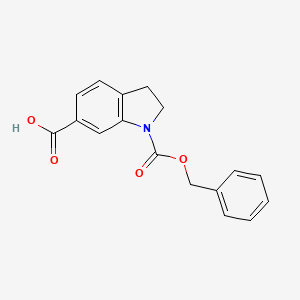
![[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate](/img/structure/B15146398.png)
